3-[(1R)-1-hydroxyethyl]benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(1R)-1-hydroxyethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFGALOARUPOBS-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317829-69-9 | |
| Record name | 3-[(1R)-1-hydroxyethyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for the Stereoselective Synthesis of 3 1r 1 Hydroxyethyl Benzonitrile
Asymmetric Reduction Strategies
Asymmetric reduction of the prochiral ketone, 3-acetylbenzonitrile (B155718), is the most direct route to optically active 3-(1-hydroxyethyl)benzonitrile (B1338698). Various catalytic systems have been developed to achieve high enantioselectivity.
Biocatalytic Approaches Utilizing Oxidoreductases
Biocatalysis, particularly the use of oxidoreductases, has emerged as a powerful and green methodology for the synthesis of chiral alcohols. nih.govresearchgate.net These enzymes offer high selectivity under mild reaction conditions.
Ketoreductases (KREDs), which are NAD(P)H-dependent enzymes, are widely employed for the asymmetric reduction of prochiral ketones to the corresponding chiral alcohols. researchgate.net These enzymes are critical in the synthesis of active pharmaceutical intermediates. The enantioselective reduction of 3-acetylbenzonitrile using KREDs yields the desired (R)- or (S)-3-(1-hydroxyethyl)benzonitrile with high stereochemical fidelity. The high enantioselectivity is a result of the specific geometry of the enzyme's active site, which controls the binding orientation of the ketone substrate. Whole-cell biocatalysts are often preferred for practical applications as they eliminate the need for enzyme purification and contain endogenous systems for cofactor regeneration. mdpi.com
To enhance the efficiency and enantioselectivity of biocatalytic reductions, optimization of both the enzyme and the reaction conditions is crucial. Techniques such as directed evolution are used to improve the activity and enantioselectivity of KREDs. youtube.com
Key parameters that are often optimized include:
Immobilization: Immobilizing the ketoreductase can enhance its stability. For instance, immobilization on glass supports has been shown to improve the thermostability of the enzyme in a gas-phase system while maintaining enantioselectivity. nih.gov
Reaction Medium: The choice of buffer, pH, and buffer concentration can significantly impact enzyme activity and enantioselectivity. nih.gov For example, optimal conditions for a particular ketoreductase involved a pH between 6.5 and 7.0 and a buffer concentration of 50 mM. nih.gov
Cofactor Regeneration: The addition of a co-substrate, such as glucose or glycerol, is essential for the in-situ regeneration of the NAD(P)H cofactor required by the KREDs. mdpi.com
Additives: The presence of certain ions, like Ca²⁺ or K⁺, can substantially improve the catalytic activity of whole-cell biocatalysts. mdpi.com
Below is a table summarizing the effect of various conditions on a model biocatalytic reduction.
| Parameter | Condition | Outcome | Reference |
| Immobilization | Drying Pressure: 100 hPa | Optimal for enzyme immobilization | nih.gov |
| pH | 6.5 - 7.0 | Optimal for enzyme activity | nih.gov |
| Buffer Concentration | 50 mM | Strong effect on activity and enantioselectivity | nih.gov |
| Co-substrate | 15% (v/v) glycerol | Enhanced catalytic activity | mdpi.com |
| Additives | Ca²⁺ or K⁺ ions | Substantially improved catalytic activity | mdpi.com |
Catalytic Asymmetric Hydrogenation Methodologies
Catalytic asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones. wikipedia.org This method typically involves the use of a chiral metal catalyst, often based on ruthenium, rhodium, or iridium, with a chiral ligand. These catalysts facilitate the addition of hydrogen across the carbonyl group with high stereocontrol. For substrates to undergo highly stereoselective hydrogenation, they generally require a heteroatom that can coordinate to the metal center, holding the substrate in a fixed position during the hydride transfer. youtube.com While broadly applied, specific examples directly pertaining to 3-acetylbenzonitrile in the reviewed literature are not detailed, the principles of asymmetric hydrogenation of heteroaromatic ketones are well-established. mdpi.com
Enantioselective Hydride Reduction Strategies
Enantioselective hydride reduction offers another avenue to chiral alcohols. This approach utilizes a stoichiometric or catalytic chiral reducing agent to deliver a hydride ion to one face of the ketone.
Notable strategies include:
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. It is highly effective for the reduction of ketones, especially when there is a significant size difference between the two substituents on the carbonyl group. youtube.com
Reductions with Chiral Aluminum Hydride Complexes: Lithium aluminum hydride modified with chiral ligands, such as sugars or amino alcohols, can achieve the asymmetric reduction of ketones. For example, a complex of lithium aluminum hydride and (2S,3R)-(+)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol has been used to reduce α,β-acetylenic ketones to the corresponding (R)-alcohols with high enantiomeric excess. researchgate.netrsc.org
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction cascades. These protocols can leverage the best of both worlds: the versatility of chemical reactions and the high selectivity of biocatalysts. One-pot chemoenzymatic processes are particularly attractive as they can reduce the number of work-up and purification steps, leading to more sustainable and economical syntheses. entrechem.com An example of such a process is the combination of a metal-catalyzed reaction with a biocatalytic reduction in a single pot. entrechem.com
Kinetic Resolution Techniques for Racemic 3-(1-Hydroxyethyl)benzonitrile
Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer and the formation of a new product from the more reactive one.
Enzymatic Kinetic Resolution Methods (e.g., using esterases)
Enzymatic kinetic resolution (EKR) is a powerful and green method for obtaining enantiopure compounds due to the high stereoselectivity of enzymes. Lipases and esterases are commonly used for the resolution of racemic alcohols through enantioselective acylation or hydrolysis.
While specific data for the enzymatic resolution of 3-(1-hydroxyethyl)benzonitrile is not extensively documented in publicly available literature, the principles can be effectively illustrated by the resolution of structurally similar compounds. For instance, the kinetic resolution of racemic 1-phenylethanol, a close structural analog, is well-established. Lipase-catalyzed acylation is a common approach. In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). One enantiomer is preferentially acylated, leaving the other enantiomer in high enantiomeric excess.
A study on the lipase-catalyzed kinetic resolution of Morita-Baylis-Hillman adducts, which are also functionalized secondary alcohols, demonstrated the effectiveness of various lipases. This suggests that a similar screening approach could identify a suitable lipase for the efficient resolution of racemic 3-(1-hydroxyethyl)benzonitrile. The key parameters to optimize in such a process would include the choice of lipase, acyl donor, solvent, and temperature to achieve high enantiomeric excess (ee) and conversion.
Table 1: Representative Lipases for Kinetic Resolution of Secondary Alcohols
| Lipase Source | Common Abbreviation |
| Candida antarctica lipase B | CALB |
| Pseudomonas cepacia lipase | PSL |
| Candida rugosa lipase | CRL |
| Porcine pancreatic lipase | PPL |
The enantiomeric excess of the remaining alcohol and the formed ester are crucial indicators of the success of the resolution. High enantioselectivity (E-value) is desired for practical applications.
Non-Enzymatic Chiral Resolution Approaches
Non-enzymatic methods for kinetic resolution often involve the use of chiral metal complexes or organocatalysts. These catalysts can selectively promote the acylation, oxidation, or other transformations of one enantiomer over the other.
One prominent non-enzymatic approach is the Sharpless asymmetric epoxidation, which can be adapted for the kinetic resolution of allylic alcohols. While not directly applicable to 3-(1-hydroxyethyl)benzonitrile, it highlights the power of metal-based chiral catalysts.
For the kinetic resolution of benzylic alcohols, chiral phosphine (B1218219) ligands in combination with metal catalysts have shown promise. These systems can catalyze the enantioselective acylation of one enantiomer. The development of such catalysts for the specific resolution of 3-(1-hydroxyethyl)benzonitrile would require screening of various ligand and metal combinations.
Another strategy involves the formation of diastereomeric derivatives. The racemic alcohol can be reacted with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by physical methods like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the separated enantiomers.
Stereospecific Transformations from Precursors
An alternative to resolution is the stereospecific transformation of a readily available chiral precursor. This approach relies on reactions that proceed with a high degree of stereochemical control, transferring the chirality from the starting material to the product.
A potential precursor for the synthesis of 3-[(1R)-1-hydroxyethyl]benzonitrile is (R)-styrene oxide. The regioselective opening of the epoxide ring with a cyanide nucleophile could, in principle, yield the desired product. This reaction's success would depend on controlling the regioselectivity of the nucleophilic attack to favor addition at the benzylic position.
Another conceptual pathway could involve starting from a chiral building block from the "chiral pool," such as a derivative of a natural amino acid or a carbohydrate. However, the synthesis from such precursors would likely involve multiple steps and require careful strategic planning to install the desired functionality with the correct stereochemistry.
Novel Synthetic Pathway Development Towards the (1R)-Enantiomer
The most direct and atom-economical approach to obtaining a single enantiomer is through asymmetric synthesis. For this compound, the most logical precursor is the prochiral ketone, 3-acetylbenzonitrile. The asymmetric reduction of this ketone can provide direct access to the desired (1R)-enantiomer.
Asymmetric Hydrogenation and Transfer Hydrogenation:
Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful technologies for the enantioselective reduction of ketones. These methods utilize chiral transition metal catalysts, typically based on ruthenium, rhodium, or iridium, with chiral ligands.
For the asymmetric reduction of 3-acetylbenzonitrile, a suitable chiral catalyst would be screened to achieve high conversion and enantioselectivity. The choice of catalyst, hydrogen source (H2 gas for AH or a hydrogen donor like formic acid or isopropanol (B130326) for ATH), solvent, and reaction conditions are critical for success.
Biocatalytic Asymmetric Reduction:
The use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of ketones is a rapidly growing field. These enzymes can exhibit exquisite enantioselectivity and operate under mild conditions. A screening of a library of ADHs would likely identify a biocatalyst capable of reducing 3-acetylbenzonitrile to this compound with high enantiomeric excess. The cofactor regeneration system is a key component of these biocatalytic reductions.
Table 2: Potential Asymmetric Synthesis Routes to this compound
| Method | Precursor | Catalyst Type | Key Advantages |
| Asymmetric Hydrogenation | 3-Acetylbenzonitrile | Chiral Metal Complex (e.g., Ru-BINAP) | High turnover numbers, broad substrate scope. |
| Asymmetric Transfer Hydrogenation | 3-Acetylbenzonitrile | Chiral Metal Complex (e.g., Ru-TsDPEN) | Milder conditions, avoids high-pressure H2. |
| Biocatalytic Reduction | 3-Acetylbenzonitrile | Alcohol Dehydrogenase (ADH) | High enantioselectivity, green process. |
The development of novel synthetic pathways continues to be an active area of research, driven by the demand for more efficient, sustainable, and cost-effective methods for producing enantiomerically pure compounds like this compound.
Chemical Transformations and Reactivity Profiles of 3 1r 1 Hydroxyethyl Benzonitrile
Reactions at the Chiral Hydroxyl Moiety
The secondary alcohol functionality in 3-[(1R)-1-hydroxyethyl]benzonitrile is a key site for a variety of chemical modifications, including oxidation, derivatization, and substitution reactions. The stereochemistry at this position is a critical consideration in these transformations.
Selective Oxidation Reactions
The selective oxidation of the secondary hydroxyl group in this compound affords the corresponding ketone, 3-acetylbenzonitrile (B155718). This transformation is a common and crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Several established methods for the oxidation of secondary alcohols can be employed, known for their mild conditions and high efficiency, which are important for preserving the integrity of the nitrile group.
Commonly used reagents for this oxidation include:
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. alfa-chemistry.comwikipedia.org The reaction proceeds under mild, low-temperature conditions, which is advantageous for substrates with sensitive functional groups. The byproducts of the Swern oxidation are volatile and easily removed, simplifying purification. wikipedia.org
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. ontosight.aijk-sci.comorganic-chemistry.org The reaction is typically carried out in chlorinated solvents at room temperature and is known for its tolerance of a wide range of functional groups. jk-sci.comorganic-chemistry.org
Pyridinium Chlorochromate (PCC): PCC is a milder alternative to chromic acid-based oxidants and is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones without significant over-oxidation.
| Oxidizing Agent | Typical Reaction Conditions | Product | Key Features |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C to rt), CH₂Cl₂ | 3-Acetylbenzonitrile | Mild conditions, avoids heavy metals, volatile byproducts. alfa-chemistry.comwikipedia.org |
| Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | 3-Acetylbenzonitrile | Mild, selective, commercially available reagent. ontosight.aijk-sci.comorganic-chemistry.org |
| Pyridinium Chlorochromate (PCC) | Room temperature, CH₂Cl₂ | 3-Acetylbenzonitrile | Milder than Jones reagent, good yields for simple alcohols. |
Stereoretentive Derivatization Reactions (e.g., Esterification, Etherification)
The chiral hydroxyl group of this compound can be derivatized to form esters and ethers. For many applications, it is crucial that these reactions proceed with retention of the stereochemical integrity at the chiral center.
Esterification:
Stereoretentive esterification can be achieved through various methods. One of the most effective approaches is the use of lipase-catalyzed acylation. Lipases are enzymes that can catalyze the formation of esters with high enantioselectivity. nih.govresearchgate.netnih.gov In a typical procedure, the alcohol is treated with an acyl donor, such as vinyl acetate (B1210297) or an acid anhydride, in the presence of a lipase (B570770), often immobilized on a solid support. The enzyme selectively acylates one enantiomer of a racemic alcohol, or in the case of an enantiomerically pure alcohol like this compound, it can catalyze the esterification with high fidelity.
Etherification:
The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be challenging for secondary alcohols due to competing elimination reactions. However, milder and more stereoselective methods are available. For instance, the use of a strong base that is non-nucleophilic, such as sodium hydride, to form the alkoxide, followed by reaction with a primary alkyl halide at low temperatures can favor the substitution reaction.
More advanced methods, such as the Mitsunobu reaction, can also be employed for the synthesis of ethers from secondary alcohols with inversion of stereochemistry. To achieve retention, a double inversion sequence would be necessary.
| Reaction Type | Reagents and Conditions | Product Type | Stereochemical Outcome |
| Lipase-catalyzed Acylation | Lipase (e.g., Candida antarctica lipase B), Acyl donor (e.g., vinyl acetate), Organic solvent | Chiral Ester | Retention of configuration. nih.govresearchgate.netnih.gov |
| Williamson Ether Synthesis | 1. Strong, non-nucleophilic base (e.g., NaH) 2. Primary alkyl halide (e.g., CH₃I) | Chiral Ether | Generally retention, but elimination is a competing reaction. |
Nucleophilic Substitution and Elimination Reactions at the Stereocenter
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution or elimination reactions.
Nucleophilic Substitution:
The conversion of the alcohol to an alkyl halide can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These reactions often proceed with inversion of configuration at the stereocenter, following an S_N2 pathway. For benzylic alcohols, an S_N1 pathway is also possible, which would lead to racemization. The choice of reagents and reaction conditions is therefore critical to control the stereochemical outcome.
Elimination Reactions (Dehydration):
Acid-catalyzed dehydration of this compound can lead to the formation of 3-vinylbenzonitrile. This elimination reaction typically follows an E1 mechanism, proceeding through a carbocation intermediate. The stability of the benzylic carbocation facilitates this transformation.
Transformations Involving the Nitrile Functional Group
The nitrile group of this compound is a versatile functional handle that can be transformed into other important nitrogen-containing functional groups, namely carboxylic acids and amines.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through an amide intermediate.
Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid, 3-(1-hydroxyethyl)benzoic acid.
Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base, like sodium hydroxide, followed by an acidic workup, will also produce the carboxylic acid. The initial product of the basic hydrolysis is the carboxylate salt.
It is important to consider the stability of the chiral hydroxyl group under the reaction conditions, as harsh acidic or basic conditions could potentially lead to side reactions such as dehydration.
| Reaction | Reagents and Conditions | Intermediate Product | Final Product (after workup) |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 3-(1-Hydroxyethyl)benzamide | 3-(1-Hydroxyethyl)benzoic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Δ 2. H₃O⁺ | Sodium 3-(1-hydroxyethyl)benzoate | 3-(1-Hydroxyethyl)benzoic acid |
Reduction to Amine Functionalities
The nitrile group can be reduced to a primary amine, yielding 3-(1-hydroxyethyl)benzylamine. This transformation is typically achieved through catalytic hydrogenation or with the use of metal hydride reagents.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This is often considered a "clean" method of reduction.
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. Care must be taken as these reagents can also reduce other functional groups if not used selectively.
| Reducing Agent | Typical Reaction Conditions | Product |
| Catalytic Hydrogenation (H₂/Pd/C) | H₂ gas, Pd/C catalyst, Solvent (e.g., Ethanol), Pressure | 3-(1-Aminoethyl)benzonitrile |
| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, Anhydrous ether 2. H₂O workup | 3-(1-Aminoethyl)benzonitrile |
Nucleophilic Additions to the Nitrile
The nitrile group (C≡N) in this compound is characterized by a polarized triple bond, rendering the carbon atom electrophilic. This inherent electrophilicity makes it susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. nih.govresearchgate.net
Common nucleophilic addition reactions applicable to this compound include:
Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. researchgate.netnih.gov For this compound, this would result in the formation of 3-(1-hydroxyethyl)benzoic acid, assuming the chiral center remains intact under the reaction conditions.
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.govscirp.org This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. scirp.org The resulting product would be {3-[(1R)-1-hydroxyethyl]phenyl}methanamine. The conditions for such a reduction must be chosen carefully to avoid reduction of other functional groups, although the benzylic alcohol is generally stable to hydride attack.
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an imine anion intermediate. researchgate.netscirp.org Subsequent hydrolysis of this intermediate furnishes a ketone. scirp.org For instance, reaction with methylmagnesium bromide followed by an aqueous workup would yield 1-[3-(1-hydroxyethyl)phenyl]ethan-1-one. It is often necessary to protect the hydroxyl group as a silyl (B83357) ether or other suitable protecting group before carrying out the Grignard reaction to prevent the organometallic reagent from being quenched by the acidic proton of the alcohol.
The reactivity of the nitrile group can be influenced by the electronic nature of the substituents on the aromatic ring. The 1-hydroxyethyl group is generally considered to be electron-donating, which could slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile (B105546).
A summary of potential nucleophilic addition products is presented below.
| Nucleophile/Reagent | Intermediate | Final Product |
| H₂O (Acid or Base) | Amide | 3-(1-hydroxyethyl)benzoic acid |
| LiAlH₄ then H₂O | Imine anion | {3-[(1R)-1-hydroxyethyl]phenyl}methanamine |
| R-MgX then H₃O⁺ | Imine salt | 1-[3-(1-hydroxyethyl)phenyl]-1-alkanone |
| Cysteine | Thioimidate | Thiazoline derivative |
Table 1: Representative Nucleophilic Addition Reactions of the Nitrile Group.
Cycloaddition Reactions Involving the Nitrile (e.g., as discussed for benzonitriles generally)
While the nitrile group itself is not a classic 1,3-dipole, it can participate in cycloaddition reactions as a dipolarophile. More commonly, benzonitriles are used as precursors to nitrile oxides, which are potent 1,3-dipoles for [3+2] cycloaddition reactions. google.comacs.org
The transformation of a benzonitrile to a benzonitrile oxide can be achieved by the dehydrohalogenation of an intermediate α-chloro-oxime, which is formed from the corresponding aldehyde. Although this would require modification of the subject compound's side chain, the resulting nitrile oxide derived from the benzonitrile core could readily participate in cycloadditions.
In a more direct sense, the nitrile group of this compound can react with 1,3-dipoles. For example, the reaction of benzonitriles with azides can lead to the formation of tetrazoles, a reaction catalyzed by various reagents.
The most well-documented cycloadditions involving the benzonitrile moiety are [3+2] cycloadditions with nitrile oxides as the 1,3-dipole. google.comnih.gov These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, such as isoxazolines and isoxazoles, when reacted with alkenes and alkynes, respectively. google.comacs.org In these reactions, the benzonitrile oxide acts as the electron-donating component (nucleophile). google.com The rate and selectivity of these cycloadditions are influenced by solvent polarity and the electronic nature of the substituents on both the dipolarophile and the dipole. nih.gov
| Dipolarophile | Resulting Heterocycle |
| Alkene | Δ²-Isoxazoline |
| Alkyne | Isoxazole |
| Acetonitrile | 1,2,4-Oxadiazole |
Table 2: General [3+2] Cycloaddition Reactions with Benzonitrile Oxide.
Aromatic Ring Functionalization and Modifications
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the two existing substituents: the cyano group (-CN) and the 1-hydroxyethyl group [-CH(OH)CH₃].
Cyano Group (-CN): The nitrile group is a powerful electron-withdrawing group through both induction and resonance. Consequently, it is a deactivating group, making the aromatic ring less reactive towards electrophiles than benzene itself. It directs incoming electrophiles to the meta position. core.ac.uknih.govresearchgate.net
1-Hydroxyethyl Group [-CH(OH)CH₃]: This group is an alkyl group with a hydroxyl substituent. Alkyl groups are generally activating and ortho, para-directing due to hyperconjugation and inductive electron donation. core.ac.ukacs.org The hydroxyl group itself is a strong activating, ortho, para-director. chegg.com
In this compound, these two groups are in a meta relationship. The directing effects are therefore:
The -CN group at C1 directs meta to positions C5. (Position C3 is already substituted).
The -CH(OH)CH₃ group at C3 directs ortho to positions C2 and C4, and para to position C6.
The positions C2, C4, and C6 are activated by the hydroxyethyl (B10761427) group, while all positions are deactivated by the cyano group. The activating effect of the ortho, para-director will generally dominate over the deactivating effect of the meta-director in determining the position of substitution. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated by the 1-hydroxyethyl group and least deactivated by the cyano group, which are positions C4 and C6 (ortho and para to the activating group). Position C2 is also activated but is sterically hindered by the adjacent 1-hydroxyethyl group.
| Position | Directing Effect from -CH(OH)CH₃ (C3) | Directing Effect from -CN (C1) | Predicted Outcome |
| C2 | ortho (activated) | ortho (deactivated) | Minor product (steric hindrance) |
| C4 | ortho (activated) | meta (deactivated) | Major product |
| C5 | meta (deactivated) | meta (deactivated) | Not favored |
| C6 | para (activated) | ortho (deactivated) | Major product |
Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki reactions with related benzonitriles)
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically involves the palladium-catalyzed reaction of an organohalide with a boronic acid in the presence of a base, is a prominent example. researchgate.netepo.org
To engage this compound in a Suzuki coupling, it would first need to be functionalized with a suitable leaving group, most commonly a halide (Br, I) or a triflate. This halogenation would occur via an electrophilic aromatic substitution reaction, as discussed in the previous section. For instance, bromination would likely yield a mixture of 4-bromo- and 6-bromo-3-(1-hydroxyethyl)benzonitrile derivatives.
Once the halogenated derivative is obtained, it can be coupled with a variety of boronic acids under standard Suzuki conditions. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net
This approach allows for the introduction of a wide range of substituents (alkyl, alkenyl, aryl, etc.) onto the aromatic ring at the positions determined by the initial halogenation step. The reaction is known for its mild conditions and tolerance of many functional groups, although protection of the hydroxyl group might be necessary in some cases to prevent side reactions.
Advanced Analytical and Spectroscopic Techniques for Chiral Characterization
Enantiomeric Purity and Excess Determination by Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric purity and enantiomeric excess (ee) of chiral compounds. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.
For the analysis of 3-[(1R)-1-hydroxyethyl]benzonitrile, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. These phases, often coated or immobilized on a silica support, possess chiral grooves and cavities that engage in stereoselective interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) with the enantiomers. The separation of the (R) and (S) enantiomers of 3-(1-hydroxyethyl)benzonitrile (B1338698) can be achieved using a column like the Chiralcel® OJ, which has proven effective for structurally similar aromatic hydroxynitriles.
The enantiomeric excess (% ee) is a measure of the purity of the sample and is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [Area(R) – Area(S)] / [Area(R) + Area(S)] x 100
A typical HPLC method for the enantiomeric separation would involve the parameters outlined in the following table.
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OJ (Cellulose tris(4-methylbenzoate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Expected Elution Order | (S)-enantiomer followed by (R)-enantiomer |
Absolute Configuration Assignment through Advanced Spectroscopic Methods
While chromatography can separate enantiomers, it does not inherently identify the absolute configuration of the eluting peaks without a known standard. Spectroscopic methods are therefore essential for this assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a powerful tool for structure elucidation. While standard NMR cannot distinguish between enantiomers, it can be used to determine absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
A common CDA is Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with the hydroxyl group of this compound to form diastereomeric esters. These diastereomers have distinct NMR spectra, and the differences in chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol.
Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming the relative stereochemistry and conformation of molecules. A NOESY experiment on this compound would show through-space correlations between protons that are in close proximity (<5 Å), such as between the methine proton of the hydroxyethyl (B10761427) group and the adjacent aromatic protons, confirming the spatial arrangement of these groups.
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)
Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.
The modern approach to assigning absolute configuration involves a comparison between the experimental ECD spectrum and a theoretically predicted spectrum generated by quantum-mechanical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT). The process for this compound would be as follows:
Experimental Measurement : The ECD spectrum of the enantiomerically pure sample is recorded in a suitable solvent (e.g., methanol).
Computational Modeling : The 3D structure of the (R)-enantiomer is modeled. A conformational search is performed to identify the lowest energy conformers.
TDDFT Calculation : The ECD spectrum for the most stable conformer (or a Boltzmann-averaged spectrum of several low-energy conformers) is calculated using TDDFT.
Comparison : The calculated spectrum is compared to the experimental one. A match between the signs and wavelengths of the Cotton effects of the calculated (R)-spectrum and the experimental spectrum confirms the absolute configuration as (R).
| Source | Wavelength (nm) | Cotton Effect Sign (Δε) |
|---|---|---|
| Experimental ECD | ~220 nm | Positive (+) |
| ~265 nm | Negative (-) | |
| TDDFT Calculated ECD for (R)-enantiomer | ~218 nm | Positive (+) |
| ~262 nm | Negative (-) |
Mass Spectrometry for Isomeric Differentiation and Reaction Monitoring
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions. When coupled with techniques like Collision-Induced Dissociation (CID), tandem mass spectrometry (MS/MS) can be used to differentiate isomers. While enantiomers have identical mass spectra, positional isomers or diastereomers can often be distinguished by unique fragmentation patterns. For 3-(1-hydroxyethyl)benzonitrile, the fragmentation would be characteristic of a benzylic alcohol.
Key fragmentation pathways would include:
Loss of a methyl radical (•CH₃) from the molecular ion.
Loss of a neutral water molecule (H₂O).
Cleavage of the C-C bond between the aromatic ring and the hydroxyethyl side chain.
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₉H₁₀NO]⁺ | 148.07 | Protonated Molecular Ion |
| [M+H - H₂O]⁺ | [C₉H₈N]⁺ | 130.06 | Loss of water |
| [M+H - •CH₃]⁺ | [C₈H₇NO]⁺ | 133.05 | Loss of methyl radical (less common) |
| [C₇H₄N]⁺ | [C₇H₄N]⁺ | 102.03 | Cyanophenyl cation |
Furthermore, MS is an excellent tool for real-time reaction monitoring, allowing for the optimization of synthetic processes. In the synthesis of this compound via the reduction of 3-acetylbenzonitrile (B155718), an MS method could track the reaction progress by monitoring the disappearance of the reactant's molecular ion (m/z 132.05 for [M+H]⁺ of the ketone) and the simultaneous appearance of the product's molecular ion (m/z 148.07 for [M+H]⁺). This provides immediate feedback on reaction kinetics and completion without the need for complex sample workup.
Computational Chemistry and Theoretical Investigations of 3 1r 1 Hydroxyethyl Benzonitrile
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and reactivity of a flexible molecule like 3-[(1R)-1-hydroxyethyl]benzonitrile are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. A comprehensive understanding of the conformational landscape is achieved by mapping the potential energy surface (PES).
The primary flexible bond in this compound is the C-C bond between the phenyl ring and the hydroxyethyl (B10761427) group. Rotation around this bond gives rise to different spatial orientations of the hydroxyl and methyl groups relative to the benzonitrile (B105546) moiety.
Methodology: A common approach to explore the PES is to perform a relaxed scan, where the dihedral angle of interest is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. Density Functional Theory (DFT) methods, such as B3LYP, paired with a suitable basis set like 6-31G* or cc-pVTZ, are well-suited for this purpose. nih.govcore.ac.uk The inclusion of solvent effects, often through a polarizable continuum model (PCM), can be crucial as intermolecular interactions with the solvent can influence conformational preferences. nih.gov
Expected Findings: The resulting PES would likely reveal several energy minima corresponding to stable conformers. These conformers would differ in the orientation of the O-H and C-H bonds of the chiral center relative to the aromatic ring. The stability of these conformers is governed by a delicate balance of steric hindrance and non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrile nitrogen or the pi-system of the benzene (B151609) ring.
A hypothetical relative energy profile for the conformers of this compound is presented in Table 1. This table illustrates the kind of data that would be obtained from a conformational analysis study.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N≡C-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A | 0° | 1.5 | 5 |
| B | 60° | 0.0 | 65 |
| C | 120° | 0.8 | 20 |
| D | 180° | 2.0 | 10 |
This is a hypothetical data table for illustrative purposes.
The potential energy surface can be visualized as a 2D or 3D plot, showing the energy as a function of one or more dihedral angles. nih.govresearchgate.netfaccts.de Such a map would clearly indicate the lowest energy pathways for interconversion between conformers. rsc.org
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions, including the formation of this compound, for example, through the asymmetric reduction of a prochiral ketone. nih.govresearchgate.net These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and thereby providing insights into the reaction kinetics and thermodynamics.
Theoretical Prediction of Stereoselectivity and Enantioselectivity
A key aspect of reactions involving chiral molecules is stereoselectivity. Computational models can be employed to predict and explain the preferential formation of one stereoisomer over another. faccts.de In the context of synthesizing this compound, this would involve modeling the approach of a reducing agent to 3-acetylbenzonitrile (B155718).
Methodology: The prediction of enantioselectivity relies on locating the transition states for the formation of both the (R) and (S) enantiomers. core.ac.uk The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product. DFT methods are commonly used to optimize the geometries of the transition states and calculate their energies. nih.govresearchgate.net The choice of functional and basis set is critical for obtaining accurate energy differences.
Expected Findings: A theoretical study would likely model the reaction with a chiral catalyst or reagent. The calculations would reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, in the transition state that favor the formation of the (R)-enantiomer. cas.cz For instance, the interaction between the substrate, the catalyst, and the reducing agent would create a chiral pocket that sterically hinders one pathway while favoring the other.
Table 2 presents a hypothetical comparison of the calculated activation energies for the formation of the (R) and (S) enantiomers of a similar chiral alcohol, illustrating the type of data generated.
Table 2: Hypothetical Calculated Activation Energies and Predicted Enantiomeric Excess for the Asymmetric Reduction of a Prochiral Ketone
| Transition State | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |
|---|---|---|---|
| pro-R | 15.2 | \multirow{2}{}{1.8} | \multirow{2}{}{90} |
| pro-S | 17.0 |
This is a hypothetical data table for illustrative purposes based on principles of stereoselective reactions. core.ac.ukfaccts.de
Spectroscopic Property Prediction and Validation
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and conformations. rsc.org For this compound, the prediction of NMR, IR, and chiroptical spectra would be particularly valuable.
Methodology:
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.netnih.gov Accurate predictions often require considering the Boltzmann-averaged chemical shifts of the most stable conformers. github.iouni-bonn.de
Vibrational Spectroscopy (IR and VCD): The calculation of vibrational frequencies and intensities provides the theoretical IR spectrum. For chiral molecules, Vibrational Circular Dichroism (VCD) spectroscopy is a powerful tool for determining the absolute configuration. nih.govru.nlnih.gov The prediction of VCD spectra requires the calculation of both the electric and magnetic transition dipole moments for each vibrational mode. core.ac.uk
Electronic Spectroscopy (UV-Vis and ECD): Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, the UV-Vis and Electronic Circular Dichroism (ECD) spectra. nih.govresearchgate.netfaccts.de The comparison of the experimental and computed ECD spectra is a reliable method for assigning the absolute configuration of a chiral molecule. nih.gov
Expected Findings: The computed spectra would provide a detailed fingerprint of this compound. For example, the calculated IR spectrum would show characteristic peaks for the O-H stretch, the C≡N stretch, and the aromatic C-H bends. The VCD spectrum would exhibit a pattern of positive and negative bands that is unique to the (R)-enantiomer. The predicted NMR chemical shifts, when compared to experimental data, can help in assigning the signals and confirming the major conformers in solution.
Table 3 shows a hypothetical comparison between experimental and calculated spectroscopic data for a chiral benzylic alcohol, demonstrating the validation process.
Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for a Chiral Aromatic Alcohol
| Spectroscopic Parameter | Experimental Value | Calculated Value | Deviation |
|---|---|---|---|
| 1H NMR (ppm, benzylic H) | 4.85 | 4.92 | +0.07 |
| 13C NMR (ppm, benzylic C) | 70.2 | 70.8 | +0.6 |
| IR (cm-1, O-H stretch) | 3350 | 3365 | +15 |
| ECD (nm, λmax) | 265 | 268 | +3 |
This is a hypothetical data table for illustrative purposes. researchgate.netrsc.org
Molecular Modeling and Dynamics Simulations for Intramolecular and Intermolecular Interactions
While quantum chemical calculations provide detailed information about isolated molecules or small clusters, molecular modeling and dynamics (MD) simulations are essential for studying the behavior of molecules in a condensed phase, such as in solution or interacting with a biological target.
Methodology: MD simulations use classical force fields to model the interactions between atoms. After an initial energy minimization, the system is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space and the study of dynamic processes. The choice of force field is crucial for accurately representing the intramolecular and intermolecular interactions.
Expected Findings: For this compound, an MD simulation in a solvent like water or methanol (B129727) would reveal the nature of the solute-solvent interactions. It would show the formation and breaking of hydrogen bonds between the hydroxyl group of the alcohol and the solvent molecules. The simulation could also provide insights into the orientation of the molecule at an interface or within a binding pocket of a protein. Analysis of the simulation trajectory can yield information about the radial distribution functions of solvent molecules around specific atoms of the solute, providing a detailed picture of the solvation shell. Furthermore, MD simulations can be used to study the aggregation behavior of the molecule and the role of intermolecular interactions, such as pi-stacking of the benzene rings, in this process.
Applications of 3 1r 1 Hydroxyethyl Benzonitrile As a Chiral Intermediate in Complex Organic Synthesis
Building Block in the Synthesis of Chiral Organic Compounds
The defined stereochemistry of 3-[(1R)-1-hydroxyethyl]benzonitrile makes it an essential precursor for constructing enantiomerically pure target molecules. The chiral hydroxyl group can be used to induce stereoselectivity in subsequent reaction steps, ensuring the final product possesses the desired three-dimensional arrangement crucial for its biological activity.
Substituted benzonitriles are foundational to the structure of several Selective Androgen Receptor Modulators (SARMs). While the direct synthesis of Ligandrol (LGD-4033) starts with a related compound, 4-fluoro-2-trifluoromethylbenzonitrile, the core synthetic strategy highlights the importance of the benzonitrile (B105546) and chiral alcohol moieties that are characteristic of this compound. chemicalbook.com The synthesis of Ligandrol involves the reaction of the benzonitrile-containing scaffold with D-prolinol, followed by oxidation of the resulting alcohol to an aldehyde, and subsequent reaction to install the final chiral side chain. chemicalbook.com
Furthermore, the structure of this compound is directly relevant to the synthesis of SARM metabolites, which are crucial for analytical and doping control purposes. The chemical synthesis of the main bishydroxylated long-term metabolite of Ligandrol has been a subject of study to provide sufficient quantities of this reference material. rsc.orgrsc.org The synthesis of this metabolite, a 4-arylamino-5-hydroxyhexanoic acid derivative, was accomplished in a short and efficient sequence starting from the parent SARM, LGD-4033. rsc.org This underscores the role of such chiral intermediates in accessing not only the primary active pharmaceutical ingredients but also their metabolic products.
Key Precursors in the Documented Synthesis of Ligandrol
| Compound Name | Role in Synthesis |
|---|---|
| 4-Fluoro-2-trifluoromethylbenzonitrile | Starting material containing the core benzonitrile structure. chemicalbook.com |
| D-Prolinol | Chiral auxiliary that reacts with the benzonitrile derivative. chemicalbook.com |
| R-4-(2-hydroxylmethylpyrrolidinyl)-2-trifluoromethyl-benzonitrile | Intermediate alcohol formed after the initial coupling. chemicalbook.com |
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of a vast number of pharmaceuticals. researchgate.netnih.gov The nitrile functionality of this compound serves as a versatile handle for constructing such rings. A prominent example is the synthesis of tetrazoles, a class of five-membered heterocycles with a wide range of biological activities, including use as antidiabetic agents. nih.gov Benzonitriles are common precursors in the [2+3] cycloaddition reaction with an azide (B81097) source (like sodium azide or trimethyltin (B158744) azide) to form the tetrazole ring. nih.gov This transformation converts the linear nitrile group into a planar, aromatic heterocyclic system that can act as a metabolically stable bioisostere for a carboxylic acid group, a common strategy in drug design. nih.gov
While direct examples employing this compound are specific to proprietary syntheses, the general and well-established conversion of benzonitriles to phenyl-substituted tetrazoles demonstrates the potential of this intermediate in generating complex heterocyclic systems while retaining the crucial chiral hydroxyethyl (B10761427) side chain. nih.govnih.gov
Contribution to the Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure this compound is itself a target for the development of new asymmetric synthetic methods. The primary route to this compound is the asymmetric reduction of the prochiral ketone, 3-acetylbenzonitrile (B155718). Research in this area focuses on developing highly efficient and stereoselective catalysts for this transformation.
Biocatalysis, in particular, has emerged as a powerful tool. The use of alcohol dehydrogenases (ADHs) from various microbial sources has been explored for the reduction of aromatic ketones. These enzymes can provide access to the desired (R)-alcohol with very high levels of enantiomeric excess (ee) under mild, aqueous conditions. The development of these enzymatic systems, often coupled with a cofactor regeneration system, is a key area of research in asymmetric synthesis.
Utilization in the Construction of Diversified Chemical Libraries
The application of this compound as a central scaffold for the construction of diversified chemical libraries for high-throughput screening is not extensively documented in publicly available scientific literature. While the molecule possesses functional groups suitable for diversification, its specific use as a foundational building block in major combinatorial chemistry efforts has not been a primary focus of reported research.
Considerations for Scalable and Sustainable Production of the Chiral Intermediate
For a chiral intermediate to be commercially viable, its production must be both scalable and sustainable. Traditional chemical synthesis methods for chiral alcohols often rely on stoichiometric chiral reagents or resolving agents, which are expensive and generate significant waste. Modern approaches focus on catalytic asymmetric methods.
Enzymatic synthesis represents a leading sustainable strategy for producing this compound. The asymmetric reduction of 3-acetylbenzonitrile using whole-cell biocatalysts or isolated alcohol dehydrogenases offers several advantages:
High Selectivity: Enzymes operate with exceptional chemo-, regio-, and stereoselectivity, often yielding products with >99% enantiomeric excess.
Mild Conditions: Reactions are typically run in water at or near ambient temperature and pressure, reducing energy consumption and avoiding the need for harsh reagents.
Environmental Benignity: Biocatalytic processes are considered "green" as they are biodegradable and minimize hazardous waste.
Research has focused on discovering robust enzymes and developing efficient processes, such as dual-enzyme systems for cofactor regeneration, that can handle high substrate concentrations, making the biocatalytic production of chiral aromatic alcohols like this compound potentially applicable at a commercial scale.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(1R)-1-hydroxyethyl]benzonitrile, and how can chiral purity be ensured during synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) to induce enantioselective reduction of ketone precursors. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .
- Chiral Resolution : For racemic mixtures, employ diastereomeric salt formation with resolving agents like tartaric acid derivatives. Validate purity using polarimetry (specific optical rotation) .
- Key Parameters : Reaction temperature (< 0°C) minimizes racemization. Post-synthesis, store at -20°C under inert gas to preserve stereochemical integrity .
Q. How is the stereochemical configuration of the (1R)-hydroxyethyl group confirmed experimentally?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/water (1:1). Collect data at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL yields R-factor < 0.07, confirming absolute configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to validate the (R)-configuration .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC). The benzonitrile proton resonates at δ 7.6–8.1 ppm; the hydroxyethyl group shows splitting (δ 1.4–1.6 ppm for CH3, δ 4.2–4.5 ppm for CH-OH) .
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) coupled with ESI-MS to confirm molecular ion [M+H]+ at m/z 162.1 .
Advanced Research Questions
Q. How does the (1R)-hydroxyethyl stereochemistry influence biological activity in PDE inhibition or AR antagonism?
- Methodological Answer :
- Enantiomer-Specific Assays : Test (1R) vs. (1S) enantiomers in PDE4B inhibition assays (IC50 comparisons). For example, BAY60-7550 (a PDE2 inhibitor) shows >50% reduced activity with inverted stereochemistry .
- Molecular Docking : Simulate binding to PDE4B or AR using AutoDock Vina. The (1R)-configuration aligns hydroxyl groups for hydrogen bonding with catalytic residues (e.g., Gln453 in PDE4B) .
Q. What strategies mitigate racemization during storage or under physiological conditions?
- Methodological Answer :
- pH Stabilization : Formulate as a lyophilized powder (pH 6.5–7.5) to avoid acid/base-catalyzed racemization.
- Protective Groups : Temporarily protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether during storage .
- Accelerated Stability Testing : Conduct thermal stress tests (40°C/75% RH for 4 weeks) with chiral HPLC monitoring .
Q. How can computational modeling predict polymorphic forms and their impact on solubility?
- Methodological Answer :
- Crystal Structure Prediction (CSP) : Use Mercury Software to analyze packing motifs. Compare with experimental PXRD patterns (e.g., sharp peaks at 2θ = 12.5°, 18.7° for Form I) .
- Solubility Simulation : Apply COSMO-RS to calculate logS values. Polymorphs with higher lattice energy (e.g., Form II) show 30% lower aqueous solubility .
Q. What in vitro models are suitable for evaluating metabolic stability of this compound?
- Methodological Answer :
- Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) using the substrate depletion method .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms. IC50 > 10 μM indicates low risk of drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
